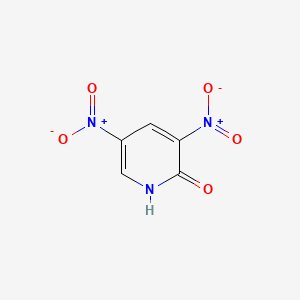

2-Hydroxy-3,5-dinitropyridine

Description

Properties

IUPAC Name |

3,5-dinitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2H,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZZJOXNRQKULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062754 | |

| Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-33-8 | |

| Record name | 3,5-Dinitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2980-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,5-dinitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3,5-dinitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-3,5-dinitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,5-dinitropyridine, a prominent member of the nitropyridine family, is a compound of significant interest across various scientific disciplines. Its unique electronic and structural characteristics, arising from the interplay between the hydroxyl group, the pyridine ring, and two electron-withdrawing nitro groups, govern its diverse reactivity and potential applications. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, detailed synthesis protocols, reactivity profile, and established and prospective applications in fields ranging from materials science to medicinal chemistry.

Introduction: The Significance of this compound

This compound, also known by its tautomeric name 3,5-dinitro-2(1H)-pyridinone, is a yellow crystalline solid that has garnered attention as a versatile chemical intermediate.[1][2] Its molecular structure, featuring a pyridine core substituted with a hydroxyl group and two nitro groups, imparts a unique combination of properties. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro groups, makes it susceptible to nucleophilic attack. The acidic proton of the hydroxyl group and the potential for the nitro groups to be reduced offer additional avenues for chemical modification.

This compound serves as a crucial building block in the synthesis of more complex molecules.[3] Its derivatives have been explored for applications in various domains, including as energetic materials, intermediates for dyes and agrochemicals, and as ligands in coordination chemistry.[4][5] More recently, the broader class of dinitropyridines has been investigated for its potential in medicinal chemistry, highlighting the relevance of understanding the fundamental properties of this core scaffold.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective handling, characterization, and application.

Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 3,5-dinitro-2(1H)-pyridinone. This phenomenon is characteristic of 2-hydroxypyridines. The equilibrium between the enol (2-hydroxy) and keto (2-pyridone) forms is influenced by factors such as the solvent and the physical state. While the hydroxy form is a true aromatic phenol analog, the pyridone form maintains aromaticity through the delocalization of the nitrogen lone pair into the ring.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃N₃O₅ | [3] |

| Molecular Weight | 185.09 g/mol | [3] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 175-179 °C | [2][3] |

| Boiling Point | 319.28 °C (rough estimate) | [3] |

| Density | 1.8469 g/cm³ (rough estimate) | [3] |

| pKa | 4.41 ± 0.10 (Predicted) | [3] |

| CAS Number | 2980-33-8 | [3] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of the related 2-hydroxy-3-nitropyridine shows characteristic absorptions for O-H and N-H stretching, C=O stretching (from the pyridone tautomer), and N-O stretching of the nitro group.[7] For this compound, one would expect to see strong absorptions corresponding to the nitro groups (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), as well as bands associated with the pyridine ring and the hydroxyl/amide functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be significantly downfield due to the electron-withdrawing effects of the nitro groups. The position and broadness of the hydroxyl/amide proton signal will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will reflect the electron-deficient nature of the pyridine ring, with the carbon atoms bearing the nitro groups and the hydroxyl/carbonyl group showing characteristic downfield shifts.

-

-

Mass Spectrometry: The mass spectrum of the related 2-hydroxy-3-nitropyridine is available, and one would expect this compound to show a clear molecular ion peak in its mass spectrum, followed by fragmentation patterns characteristic of the loss of nitro groups and other small molecules.[8] Predicted mass spectral data suggests a monoisotopic mass of 185.00726 Da.[9]

Synthesis of this compound

The primary route for the synthesis of this compound is through the direct nitration of a 2-hydroxypyridine precursor.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from a mixture of a strong acid (typically sulfuric acid) and a nitrating agent (such as nitric acid), acts as the electrophile. The pyridine ring, although deactivated by the nitrogen heteroatom, is activated towards electrophilic attack by the electron-donating hydroxyl group. The hydroxyl group directs the incoming nitro groups to the ortho and para positions. In the case of 2-hydroxypyridine, this corresponds to the 3 and 5 positions.

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | 2980-33-8 [chemicalbook.com]

- 3. Cas 2980-33-8,this compound | lookchem [lookchem.com]

- 4. JPH06220019A - Production of this compound compounds - Google Patents [patents.google.com]

- 5. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydroxy-3-nitropyridine [webbook.nist.gov]

- 9. PubChemLite - this compound (C5H3N3O5) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Molecular Structure of 2-Hydroxy-3,5-dinitropyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 2-Hydroxy-3,5-dinitropyridine (2-HDNP), an industrially significant nitroaromatic compound. We delve into its fundamental molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. This document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols for its synthesis and thermal analysis. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, establishing a foundation of expertise and trustworthiness for professionals in chemical research and development.

Introduction: The Significance of Nitropyridines

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications, ranging from intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in energetic materials and coordination chemistry.[1][2] The introduction of nitro groups (-NO₂) onto the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and stability. This compound (also known as 3,5-dinitro-2(1H)-pyridinone) is a prominent member of this family, characterized as a yellow crystalline powder.[2][3] Its utility as a precursor in chemical synthesis, a ligand in coordination chemistry, and a component in propellant formulations underscores the importance of a detailed understanding of its molecular structure and properties.[2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, application, and further research.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃N₃O₅ | [2][4] |

| Molecular Weight | 185.09 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 175-179 °C | [2] |

| CAS Number | 2980-33-8 | [4] |

| Predicted pKa | 4.41 ± 0.10 | [2] |

| Synonyms | 3,5-dinitro-2(1H)-pyridinone, 3,5-Dinitropyridin-2-ol | [2] |

Elucidation of the Molecular Structure

Tautomerism: A Critical Structural Feature

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, it predominantly exists as the 3,5-dinitro-2(1H)-pyridinone tautomer. This preference is driven by the aromaticity of the pyridone ring, where the nitrogen lone pair participates in the π-system, and the stability conferred by the strong carbonyl (C=O) bond and intermolecular hydrogen bonding in the solid state.[5][6] The electron-withdrawing nature of the two nitro groups further influences this equilibrium.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization (Predicted)

While dedicated experimental spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features based on the analysis of similar compounds.

3.2.1 Infrared (IR) Spectroscopy The IR spectrum is expected to be dominated by vibrations from the nitro, carbonyl, N-H, and aromatic C-H groups. The presence of the strong C=O stretch and the N-H band would provide definitive evidence for the dominant pyridone tautomer.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| N-H (Amide) | 3100 - 3500 | Stretch | Medium, Broad |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium to Weak |

| C=O (Pyridone) | ~1680 | Stretch | Strong |

| C=C, C=N (Ring) | 1475 - 1620 | Stretch | Medium to Strong |

| -NO₂ | 1500 - 1560 | Asymmetric Stretch | Strong |

| -NO₂ | 1345 - 1385 | Symmetric Stretch | Strong |

Rationale: These predictions are based on established correlation tables and spectral data for related compounds like nitropyridines and amides.[7][8] The amide N-H stretch is typically broad due to hydrogen bonding, while the pyridone C=O stretch is a very strong, characteristic absorption. The two strong bands for the nitro group are also unambiguous identifiers.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy would be expected to show two signals in the aromatic region for the two non-equivalent ring protons and a broad signal for the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-4 | 8.5 - 9.0 | Doublet | Deshielded by adjacent C=O and ortho -NO₂ group. |

| H-6 | 9.0 - 9.5 | Doublet | Deshielded by ring nitrogen and ortho -NO₂ group. |

| N-H | 10 - 13 | Broad Singlet | Exchangeable proton, position is solvent-dependent. |

Rationale: The chemical shifts are estimated based on data for 2-hydroxypyridine and the strong deshielding effect of nitro groups, which withdraw electron density from the aromatic ring.[9] The coupling between H-4 and H-6 would result in mutual doublet splitting.

Synthesis and Purification

The primary route for synthesizing this compound is the direct nitration of 2-hydroxypyridine. This method must be performed with caution due to the highly exothermic nature of nitration reactions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Dinitration of 2-Hydroxypyridine

This protocol is adapted from established patent literature, which prioritizes safety and yield.[10]

Materials:

-

2-Hydroxypyridine

-

Fuming Nitric Acid (≥90%)

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid

-

40% Sodium Hydroxide Solution

-

Ice

-

Deionized Water

Procedure:

-

Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Reaction Setup: In a separate reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-hydroxypyridine in a minimal amount of concentrated sulfuric acid.

-

Nitration: Gently heat the 2-hydroxypyridine solution to approximately 80-85°C. Begin the dropwise addition of the prepared nitrating agent. The reaction is exothermic; control the addition rate to maintain the temperature between 80-150°C.

-

Expert Insight: Maintaining a high temperature is crucial for achieving dinitration. Using fuming acids increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, thereby improving the reaction rate and yield compared to standard mixed acid.[10]

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution onto a large volume of crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Slowly neutralize the cold, aqueous solution by adding 40% sodium hydroxide solution until the pH reaches approximately 6. This will precipitate the product as a yellow solid.

-

Isolation and Purification: Collect the crude product by filtration. Wash the crystals thoroughly with cold deionized water to remove residual salts. The product can be further purified by recrystallization from hot water.[10]

-

Drying: Dry the purified crystals under vacuum to yield this compound.

Chemical Reactivity and Applications

-

Coordination Chemistry: The pyridone oxygen and the ring nitrogen can act as coordination sites, making 2-HDNP an effective ligand for forming metal complexes. It has been used to prepare complex structures such as bis([μ]-3,5-dinitro-pyridin-2-olato)bis-[tetra-aqua-(3,5-dinitro-pyridin-2-olato)barium(II)].[3]

-

Energetic Materials: While the compound itself is a stable solid, its lead salt has found application as a catalyst in solid propellants, where it enhances performance and combustion efficiency.[2][3] This highlights the interest in its thermal properties.

Thermal Analysis and Stability

For a dinitrated aromatic compound, especially one used in energetic formulations, understanding its thermal stability is paramount. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

-

Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying the onset of decomposition.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and exothermic decomposition events. For many energetic materials, a sharp, strong exotherm indicates rapid decomposition.[11]

Caption: Generalized workflow for TGA/DSC thermal analysis.

Standard Protocol for TGA/DSC Analysis

This protocol describes a general procedure for evaluating the thermal stability of a solid organic compound like 2-HDNP.

-

Sample Preparation: Accurately weigh 1-5 mg of finely ground this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant ramp rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analysis:

-

From the TGA curve, determine the onset temperature of mass loss.

-

From the DSC curve, identify the endothermic peak corresponding to melting and the exothermic peak(s) corresponding to decomposition. The peak temperature of the first major exotherm is a key indicator of thermal stability.[11]

-

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile heterocyclic compound whose properties are dictated by the interplay of its hydroxypyridine core and dual nitro group substituents. Its existence primarily in the pyridone tautomeric form is a critical structural aspect that influences its reactivity and physical properties. The established synthesis via dinitration of 2-hydroxypyridine provides a reliable route to this valuable intermediate. A thorough understanding of its molecular structure, spectroscopic signatures, and thermal behavior is essential for its safe and effective application in coordination chemistry, organic synthesis, and the development of energetic materials.

References

-

PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

- Google Patents. (1994). JPH06220019A - Production of this compound compounds.

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

ResearchGate. (2024). (PDF) Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000296). Retrieved from [Link]

-

LookChem. (n.d.). Cas 2980-33-8, this compound. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0329354). Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

-

PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Central European Journal of Energetic Materials. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Retrieved from [Link]

-

MDPI. (2023). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-3-nitropyridine. Retrieved from [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3,5-dinitrobenzamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 2980-33-8,this compound | lookchem [lookchem.com]

- 3. This compound | 2980-33-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. 4-Nitropyridine(1122-61-8) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 10. JPH06220019A - Production of this compound compounds - Google Patents [patents.google.com]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

Spectroscopic data for 2-Hydroxy-3,5-dinitropyridine (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-3,5-dinitropyridine

Introduction

This compound (CAS 2980-33-8), with the molecular formula C₅H₃N₃O₅, is a significant heterocyclic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. The precise elucidation of its molecular structure is paramount for understanding its reactivity, ensuring quality control in its applications, and for guiding further derivatization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful, non-destructive suite of tools for this purpose.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. In the absence of a complete set of publicly available experimental spectra, this document leverages theoretical data from Density Functional Theory (DFT) studies, comparative analysis with structurally related compounds, and fundamental spectroscopic principles to present a robust and predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule effectively.

Molecular Structure and Tautomerism

This compound exists predominantly in the pyridin-2-one tautomeric form, a consequence of the thermodynamic stability conferred by the amide-like functionality within the aromatic ring. The presence of two strongly electron-withdrawing nitro groups significantly influences the electronic distribution within the pyridine ring, which is a key factor in interpreting its spectroscopic signatures.

Caption: Chemical structure of the predominant tautomer of this compound (3,5-dinitro-1H-pyridin-2-one).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the scarcity of published experimental NMR data for this compound, the following chemical shifts are predicted based on the analysis of related nitropyridine derivatives and the known electronic effects of the substituents. The strong deshielding effect of the nitro groups and the pyridine nitrogen atom will cause the ring protons to appear at high chemical shifts (downfield).

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 9.0 - 9.2 | Doublet | ~2-3 |

| H6 | 8.8 - 9.0 | Doublet | ~2-3 |

| NH | 12.0 - 14.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C3 | 140 - 145 |

| C4 | 130 - 135 |

| C5 | 148 - 152 |

| C6 | 125 - 130 |

Causality of Predicted Chemical Shifts

-

¹H NMR: The protons H4 and H6 are expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the adjacent nitro groups and the ring nitrogen. The pyridone NH proton is expected to be a broad singlet at a very high chemical shift, typical for acidic protons involved in hydrogen bonding with the DMSO solvent. The small coupling constant between H4 and H6 is characteristic of a four-bond coupling in a pyridine ring.

-

¹³C NMR: The C=O carbon (C2) is anticipated to have the highest chemical shift. The carbons directly attached to the nitro groups (C3 and C5) will also be strongly deshielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of solid heterocyclic compounds is outlined below.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Selection: Use a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for many polar aromatic compounds.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial. Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer: Carefully transfer the solution to a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.

II. Instrument Parameters [3][4]

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 5 seconds (to ensure quantitative integration of the broad NH peak).

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Theoretical and Comparative IR Spectral Data

A DFT study on this compound has calculated the vibrational frequencies, providing a strong theoretical basis for peak assignment.[5][6] Additionally, comparison with the experimental spectrum of the related compound 2-Hydroxy-5-nitropyridine from the NIST database provides valuable context.[7]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |

| 3100 - 3000 | N-H Stretch | Pyridone | Medium, Broad |

| 3000 - 2800 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 1680 - 1650 | C=O Stretch | Pyridone (Amide I) | Strong |

| 1600 - 1580 | C=C Stretch / N-H Bend | Aromatic Ring / Amide II | Medium to Strong |

| 1550 - 1520 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| 1350 - 1320 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Medium to Strong |

Causality of Key Vibrational Frequencies

-

N-H and C=O Stretching: The positions of the N-H and C=O stretching bands are characteristic of the pyridone tautomer. Hydrogen bonding can broaden the N-H stretch.

-

Nitro Group Vibrations: The two strong bands for the asymmetric and symmetric stretching of the NO₂ groups are definitive indicators of their presence.

-

Aromatic Vibrations: The C-H and C=C stretching and bending vibrations confirm the presence of the aromatic pyridine ring.

Experimental Protocol for FTIR Spectroscopy

The KBr pellet technique is a common and reliable method for obtaining high-quality IR spectra of solid samples.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

I. Sample Preparation (KBr Pellet Method) [8][9]

-

Grinding: In an agate mortar, thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, FTIR-grade potassium bromide (KBr). The mixture should be a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

II. Data Acquisition [8]

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated and aromatic systems.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show characteristic absorptions arising from π → π* transitions within the conjugated pyridone system, significantly influenced by the nitro groups.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound (in Ethanol)

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~220 - 240 | π → π | Pyridine Ring |

| ~340 - 360 | π → π | Conjugated system with nitro groups |

Causality of UV-Vis Absorptions

The pyridine ring itself exhibits strong absorption bands below 270 nm.[10] The presence of the hydroxyl (auxochrome) and, more significantly, the two nitro groups (chromophores) extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic or red shift). This is due to the lowering of the energy gap between the π and π* molecular orbitals.

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining a UV-Vis spectrum of a solid compound is as follows.

I. Sample Preparation [11]

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (200-800 nm). Ethanol or methanol are suitable choices.

-

Stock Solution: Accurately prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL).

-

Working Solution: Prepare a dilute working solution from the stock solution to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

II. Data Acquisition

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, synthesizing theoretical data, comparative analysis, and established experimental methodologies. The predicted NMR, IR, and UV-Vis data, along with the detailed protocols, offer a robust framework for the identification and characterization of this important chemical intermediate. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can confidently apply these techniques in their work, ensuring the integrity and quality of their scientific endeavors.

References

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

-

Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Gong, J., & Pawliszyn, J. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 70(1), 174-180.

-

Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Pennsylvania. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Arizona State University. (n.d.). FOURIER TRANSFORM INFRARED SPECTROSCOPY. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

- Asath, R. M., et al. (2015). Structural, vibrational spectroscopic and nonlinear optical activity studies on 2-hydroxy-3, 5-dinitropyridine: A DFT approach. AIP Conference Proceedings, 1665(1), 050117.

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]

-

Defence Science and Technology Organisation. (1983). Preparation of Nitro Compounds. VI. Preparation, Infrared and Ultraviolet Spectral Characterisation of Nitration Products of Diphenylamine. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Structural, vibrational spectroscopic and nonlinear optical activity studies on 2-hydroxy-3, 5-dinitropyridine: A DFT approach. Retrieved from [Link]

-

ResearchGate. (2009). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

-

IntechOpen. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-5-nitropyridine. Retrieved from [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural, vibrational spectroscopic and nonlinear optical activity studies on 2-hydroxy-3, 5-dinitropyridine: A DFT approach - Amrita Vishwa Vidyapeetham [amrita.edu]

- 7. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-3,5-dinitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-3,5-dinitropyridine, a significant heterocyclic compound with applications as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals, as well as a catalyst in solid propellants.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the primary synthetic route via electrophilic nitration, detailing the underlying reaction mechanisms, a step-by-step experimental protocol, and critical safety considerations. Furthermore, it outlines the analytical techniques for the characterization of the title compound, including expected outcomes for spectroscopic analysis.

Introduction: The Significance of this compound

This compound, also known as 3,5-dinitro-2(1H)-pyridinone, is a yellow crystalline solid with the molecular formula C₅H₃N₃O₅.[2][3] Its molecular structure, featuring a pyridine ring substituted with a hydroxyl group and two nitro groups, imparts a unique chemical reactivity that makes it a valuable precursor in various fields of chemical synthesis.[3] The energetic nature of its lead salt has also led to its use as a catalyst in solid propellants.[1]

This guide offers a detailed exploration of the synthesis and characterization of this compound, with a focus on providing practical, field-proven insights to ensure both successful synthesis and a thorough understanding of its chemical properties.

Synthesis of this compound

The most prevalent and industrially relevant method for the synthesis of this compound is the direct dinitration of 2-hydroxypyridine. An alternative, though less detailed in available literature, is the hydrolysis of 2-chloro-3,5-dinitropyridine.

Primary Synthetic Route: Direct Nitration of 2-Hydroxypyridine

This method involves the electrophilic substitution of hydrogen atoms on the 2-hydroxypyridine ring with nitro groups using a potent nitrating agent.

The direct nitration of 2-hydroxypyridine is a classic example of an electrophilic aromatic substitution reaction. The key to this transformation is the generation of a powerful electrophile, the nitronium ion (NO₂⁺). While nitric acid is the source of the nitro group, it is not a sufficiently strong electrophile on its own to react readily with the pyridine ring. The addition of a strong acid, typically sulfuric acid, is essential.

The mechanism proceeds in three primary steps:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid is unstable and readily loses a molecule of water to form the highly electrophilic nitronium ion.[4][5][6]

-

Electrophilic Attack: The π-electron system of the 2-hydroxypyridine ring acts as a nucleophile, attacking the nitronium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[4] The hydroxyl group at the 2-position is an activating, ortho-, para-directing group, while the nitrogen in the pyridine ring is a deactivating group. The nitration occurs at the 3 and 5 positions, which are ortho and para to the activating hydroxyl group.

-

Deprotonation and Aromatization: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the pyridine ring, yielding the nitrated product.[4]

The reaction proceeds in two stages: mono-nitration followed by di-nitration. The presence of the first electron-withdrawing nitro group makes the second nitration step more challenging, often requiring more forcing conditions such as higher temperatures.

Diagram of the Nitration Mechanism

Caption: Mechanism of the dinitration of 2-hydroxypyridine.

The following protocol is adapted from a patented industrial process and should be performed with rigorous adherence to all safety precautions.[7]

Materials and Reagents:

-

2-Hydroxypyridine

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid or Fuming Sulfuric Acid

-

Ice

-

40% Sodium Hydroxide (NaOH) solution

-

Cold Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. The addition should be done cautiously to control the exothermic reaction.

-

Nitration Reaction: To the chilled nitrating mixture, slowly add 2-hydroxypyridine. The temperature of the reaction mixture should be maintained at or above 60°C, and preferably between 80-150°C.[7] The addition rate should be controlled to manage the heat generation and foaming that may occur due to the evolution of nitrogen oxide and sulfur oxide gases.[7]

-

Reaction Completion: After the addition of 2-hydroxypyridine is complete, continue stirring the mixture at 85°C for approximately 3 hours to ensure the completion of the dinitration.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto a large amount of crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a 40% aqueous solution of sodium hydroxide until the pH reaches approximately 6. This will cause the product to precipitate out of the solution.[7]

-

-

Purification:

-

Collect the precipitated crystals by filtration.

-

Transfer the crude product to a beaker and add water. Heat the suspension to 70°C with stirring to wash away impurities.[7]

-

Cool the mixture to 25°C and filter the purified crystals.[7]

-

Wash the crystals with a small amount of cold water.[7]

-

Dry the final product to obtain this compound. A yield of 63.7% has been reported for this procedure.[7]

-

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Potential Alternative Synthetic Route: Hydrolysis of 2-Chloro-3,5-dinitropyridine

While less documented for the synthesis of this compound, the hydrolysis of the corresponding 2-chloro derivative is a chemically plausible route. This would involve a nucleophilic aromatic substitution reaction where the chloride ion is displaced by a hydroxide ion. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (the two nitro groups) on the pyridine ring.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Yellow crystalline powder | [1] |

| Molecular Formula | C₅H₃N₃O₅ | [2][3] |

| Molecular Weight | 185.09 g/mol | [2][3] |

| Melting Point | 175-179 °C | [1][8] |

| CAS Number | 2980-33-8 | [2][3] |

Spectroscopic Analysis

While experimental spectra for this compound are not widely available, the following sections describe the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 9.0 - 9.2 | Doublet |

| H-6 | 8.8 - 9.0 | Doublet |

| -OH | 11.0 - 13.0 | Broad Singlet |

The aromatic protons are expected to be significantly downfield due to the strong electron-withdrawing effects of the two nitro groups. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 135 - 140 |

| C-4 | 130 - 135 |

| C-5 | 145 - 150 |

| C-6 | 125 - 130 |

The carbon atoms attached to the nitro groups (C-3 and C-5) and the oxygen atom (C-2) are expected to be the most deshielded.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-O stretch (nitro group) | 1500 - 1560 (asymmetric) and 1335 - 1385 (symmetric) |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 |

| C-H stretch (aromatic) | 3000 - 3100 |

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 186.01454 |

| [M+Na]⁺ | 207.99648 |

| [M-H]⁻ | 183.99998 |

These values are predicted based on the exact mass of the molecule and common adducts formed during ionization.[9]

Characterization Workflow

Caption: A logical workflow for the characterization of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

Reagent Hazards

-

Mixed Nitric and Sulfuric Acids: This mixture is extremely corrosive and a powerful oxidizing agent.[10][11] It can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to serious respiratory damage.[10][11] It reacts violently with water and organic materials.[11][12]

-

2-Hydroxypyridine: This compound is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling the reagents and performing the synthesis, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a full-face shield.[10]

-

Skin Protection: Acid-resistant gloves (e.g., butyl rubber), a flame-retardant and acid-resistant lab coat, and closed-toe shoes.[10]

-

Respiratory Protection: All operations should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors and gases.[10]

Emergency Procedures

-

Spills: In case of a spill of the nitrating acid mixture, evacuate the area. Neutralize small spills with a suitable agent like sodium bicarbonate or lime, and absorb with a non-combustible material.[11]

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the direct nitration of 2-hydroxypyridine, grounded in a thorough understanding of the underlying reaction mechanism. It has also outlined the key characterization techniques and expected analytical data, along with essential safety and handling procedures. By integrating scientific principles with practical guidance, this document aims to equip researchers with the necessary knowledge to safely and effectively synthesize and characterize this important chemical intermediate.

References

-

East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [Link]

-

Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

- Google Patents. (1994). Production of this compound compounds.

-

Sciencemadness Discussion Board. (2017, November 29). Is storing sulfonitric acid (H2SO4/HNO3 mix) safe. [Link]

- Google Patents. (2014). Preparation method of 2-hydroxy-3-nitropyridine.

- Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. [Link]

-

PubChemLite. This compound (C5H3N3O5). [Link]

-

Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. [Link]

-

lookchem. Cas 2980-33-8,this compound. [Link]

-

Pearson. EAS:Nitration Mechanism: Videos & Practice Problems. [Link]

Sources

- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Cas 2980-33-8,this compound | lookchem [lookchem.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. JPH06220019A - Production of this compound compounds - Google Patents [patents.google.com]

- 8. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 9. PubChemLite - this compound (C5H3N3O5) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-3,5-dinitropyridine

Abstract

This technical guide provides a comprehensive examination of the key physical properties of 2-Hydroxy-3,5-dinitropyridine (CAS No: 2980-33-8), a significant nitropyridine derivative. With applications as a key intermediate in chemical synthesis and as a catalyst in solid propellants, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals.[1][2][3] This document details its melting point and solubility characteristics, grounded in established experimental data and theoretical principles. Furthermore, it furnishes detailed, field-proven protocols for the experimental determination of these properties, ensuring both scientific accuracy and practical reproducibility.

Physicochemical Characteristics

This compound is a yellow crystalline powder at standard conditions.[3] Its molecular structure, featuring a pyridine ring substituted with a hydroxyl group and two nitro groups, dictates its physical behavior. The presence of these polar functional groups, capable of hydrogen bonding, alongside an aromatic system, results in a compound with a high melting point and specific solubility patterns.

Summary of Physical Properties

The primary physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 2980-33-8 | [1][2][4] |

| Molecular Formula | C₅H₃N₃O₅ | [1][2][4] |

| Molecular Weight | 185.09 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 175-179 °C | [1][2][3][5] |

| pKa (Predicted) | 4.41 ± 0.10 | [1] |

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its identity and purity. For this compound, the literature consistently reports a melting point range of 175-179 °C .[1][2][3][5] One supplier specifies a slightly narrower range of 176°C to 179°C for a high-purity sample.[6]

The presentation of a melting "range" rather than a single point is standard practice and highly informative. A sharp, narrow melting range (typically 0.5-1.0 °C) is characteristic of a pure compound. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[7] Therefore, determining this range is a fundamental first step in sample characterization.

Solubility Profile

Detailed quantitative solubility data for this compound is not extensively reported in publicly available literature, with some databases listing it as "N/A".[1] However, its solubility can be inferred from its molecular structure and from procedural descriptions in synthetic chemistry literature.

The molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) and nitro (-NO₂) groups are highly polar and capable of forming hydrogen bonds with protic solvents like water and alcohols. The pyridine ring itself has some polar character. This suggests at least partial solubility in polar solvents. Indeed, a patent describing its synthesis mentions recrystallization from solvents such as methanol and dimethylformamide (DMF), which confirms its solubility in these polar organic solvents.[8]

The acidic nature of the hydroxyl group (predicted pKa of ~4.41) is a key determinant of its solubility in aqueous bases.[1] In the presence of a base like sodium hydroxide (NaOH), the hydroxyl group will be deprotonated to form a sodium salt. This ionic salt will be significantly more polar than the neutral molecule, leading to greatly enhanced solubility in water. This acid-base chemistry is a cornerstone of purification techniques like extraction.

Experimental Determination of Physical Properties

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the melting point and assessing the solubility of this compound.

Protocol for Melting Point Determination

This protocol describes the capillary method, a widely used technique for accurate melting point determination.

Methodology Rationale: The slow, controlled heating of a finely packed sample within a capillary tube ensures uniform heat distribution and allows for precise observation of the phase transition from solid to liquid.[9] A rapid heating rate can lead to an erroneously high and broad melting range due to a lag between the thermometer reading and the actual sample temperature.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of dry this compound powder onto a clean, dry surface like a watch glass.

-

Gently tap the open end of a glass capillary tube into the powder. A small amount of solid will be forced into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid down.[9] Repeat until a tightly packed column of 1-2 mm in height is achieved at the bottom of the tube.[7][10]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).

-

Ensure the thermometer is correctly positioned with its bulb aligned with the sample in the capillary.[7]

-

-

Measurement:

-

Rapid Preliminary Measurement (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting point. This allows the subsequent, accurate measurement to be performed more efficiently. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Measurement: Heat the apparatus at a controlled rate. Once the temperature is within 15-20 °C of the approximate melting point, reduce the heating rate to approximately 1-2 °C per minute.[9]

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the last crystal of the solid melts completely.

-

The melting point range is reported as T₁ - T₂.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube with a melted sample for a second determination.[7]

-

Caption: Workflow for Melting Point Determination.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility class of an organic compound, which in turn offers insights into its functional groups and polarity.[11][12]

Methodology Rationale: The principle of "like dissolves like" governs solubility. This procedure tests the compound's solubility in a sequence of solvents of varying polarity and pH. Solubility in water suggests high polarity. Insolubility in water but solubility in aqueous acid or base indicates the presence of a basic or acidic functional group, respectively.

Step-by-Step Protocol:

-

Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Ethanol, Diethyl Ether).

-

Procedure: For each solvent:

-

Place approximately 25 mg of this compound into the corresponding test tube.

-

Add the solvent dropwise, up to ~1 mL, shaking vigorously after each addition.[13]

-

Observe if the solid dissolves completely. A compound is generally considered "soluble" if more than ~30 mg dissolves per 1 mL of solvent.

-

-

Systematic Testing:

-

Step A (Water): Test solubility in water. If soluble, use litmus or pH paper to check if the solution is acidic or basic.[12]

-

Step B (5% NaOH): If insoluble in water, test solubility in 5% aqueous NaOH. Solubility indicates an acidic compound (like this compound).

-

Step C (5% HCl): If insoluble in water and NaOH, test solubility in 5% aqueous HCl. Solubility indicates a basic compound (e.g., an amine).[11]

-

Step D (Organic Solvents): Test solubility in common organic solvents like ethanol (polar, protic) and diethyl ether (less polar) to further characterize the compound.

-

Caption: Workflow for Qualitative Solubility Analysis.

Conclusion

This compound is a yellow crystalline solid with a well-defined melting point of 175-179 °C, a key parameter for its identification and purity assessment. While detailed quantitative solubility data is scarce, its chemical structure strongly suggests solubility in polar organic solvents and aqueous basic solutions due to the presence of polar, acidic functional groups. The robust, step-by-step experimental protocols provided in this guide serve as a reliable framework for researchers to verify these critical physical properties, ensuring data integrity and facilitating the compound's effective use in further research and development.

References

-

Cas 2980-33-8, this compound | lookchem. (n.d.). Retrieved from [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved from [Link]

-

Melting Point Determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem. (n.d.). Retrieved from [Link]

-

2-Hydroxy-5-methyl-3-nitropyridine: Synthesis, Properties, and Applications as an Organic Synthesis Intermediate. (n.d.). Retrieved from [Link]

-

This compound, 98+%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

-

(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of (a) 2-hydroxy-5-nitropyridine - PrepChem.com. (n.d.). Retrieved from [Link]

- JPH06220019A - Production of this compound compounds - Google Patents. (n.d.).

Sources

- 1. Cas 2980-33-8,this compound | lookchem [lookchem.com]

- 2. This compound 97 2980-33-8 [sigmaaldrich.com]

- 3. This compound | 2980-33-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 2980-33-8 [sigmaaldrich.com]

- 6. This compound, 98+%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. JPH06220019A - Production of this compound compounds - Google Patents [patents.google.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Tautomerism in 2-Hydroxy-3,5-dinitropyridine

An In-Depth Technical Guide to the Tautomeric Equilibria of 2-Hydroxy-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a molecule of significant interest, not only as a versatile synthetic intermediate but also as a compelling case study in tautomerism.[1][2][3] Its structural dynamics, governed by multiple tautomeric equilibria, profoundly influence its physicochemical properties, reactivity, and potential biological interactions. This guide provides a detailed exploration of the tautomeric phenomena in this compound, grounded in spectroscopic, crystallographic, and computational evidence. We will dissect the primary lactam-lactim equilibrium and the potential for nitro-aci-nitro tautomerism, offering both foundational understanding and practical, self-validating protocols for characterization. The causality behind experimental choices and the interpretation of resulting data are emphasized to equip researchers with the expertise to confidently navigate the complexities of this system.

The Principle of Tautomerism: A Dynamic Equilibrium

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[4] This is not to be confused with resonance, as tautomers are distinct chemical species with different atomic arrangements that can, in principle, be isolated. The interconversion involves the formal migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond.[4] For drug development professionals, understanding a molecule's tautomeric preferences is critical, as different tautomers can exhibit varied biological activities, solubilities, and metabolic stabilities.

The 2-hydroxypyridine ⇌ 2-pyridone equilibrium is a classic and extensively studied example of prototropic tautomerism.[5][6][7] The stability of these forms is delicately balanced and highly sensitive to the molecular environment, a principle that is amplified in substituted derivatives like this compound.[8][9]

The Primary Tautomeric Landscape: Lactam vs. Lactim

The core tautomeric equilibrium in this compound is the interconversion between its enol (lactim) and keto (lactam) forms.

-

This compound (Lactim/Enol Form): This form possesses a hydroxyl group on the pyridine ring, retaining a classical aromatic system.

-

1H-3,5-dinitro-pyridin-2-one (Lactam/Keto Form): This tautomer features a carbonyl group and a proton on the ring nitrogen. While often depicted with localized double bonds, the lone pair on the nitrogen can delocalize into the ring, preserving a degree of aromatic character.[7]

The presence of two strongly electron-withdrawing nitro groups (–NO₂) at the C3 and C5 positions significantly influences this equilibrium compared to the parent 2-hydroxypyridine. These groups enhance the acidity of the hydroxyl proton in the lactim form and the N-H proton in the lactam form, while also increasing the overall polarity of the molecule.

Caption: Lactam-Lactim Tautomeric Equilibrium.

The Decisive Role of the Environment

The choice between the lactam and lactim forms is not intrinsic alone but is powerfully dictated by the surrounding medium.

-

Solvent Polarity: In non-polar solvents, the less polar lactim (hydroxy) form is generally favored. Conversely, polar solvents like water and alcohols preferentially stabilize the more polar lactam (pyridone) tautomer through dipole-dipole interactions and hydrogen bonding.[6][8] For this compound, the high polarity of the dinitro-substituted pyridone form suggests it will be overwhelmingly favored in polar media.

-

Solid State: In the solid state, intermolecular hydrogen bonding and crystal packing forces are dominant. For the parent 2-pyridone, X-ray crystallography confirms the lactam form predominates, often forming hydrogen-bonded dimers or helical structures.[5][6] It is highly probable that this compound also crystallizes in the more stable lactam configuration.

A Secondary Equilibrium: The Nitro-Aci-Nitro Tautomerism

Beyond the primary lactam-lactim equilibrium, nitro-containing compounds can exhibit a distinct form of tautomerism where a proton migrates from an adjacent atom to one of the nitro group's oxygen atoms. This creates an aci-nitro tautomer, also known as a nitronic acid.[10][11]

This tautomerization is an essential consideration, particularly when evaluating the molecule's reactivity in basic or acidic conditions or its potential as an energetic material.[11] The aci-nitro form is typically less stable than the nitro form but can be a crucial reactive intermediate.[10][12] For this compound, this equilibrium could theoretically originate from either the lactam or lactim primary tautomer.

Caption: Potential Nitro-Aci-Nitro Tautomerism.

A Self-Validating Protocol for Tautomer Characterization

To rigorously characterize the tautomeric state of this compound, a multi-faceted approach is required. The convergence of data from spectroscopic, crystallographic, and computational methods provides a self-validating system, ensuring trustworthiness in the final structural assignment.

Synthesis of this compound

Causality: A reliable synthesis is the prerequisite for any characterization. The following protocol is adapted from established nitration procedures for hydroxypyridines, designed for high yield and safety by controlling the addition of the nitrating agent.[13]

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, carefully add 2-hydroxypyridine (1.0 eq) to fuming sulfuric acid (20% SO₃) while maintaining the temperature below 20°C with an ice bath.

-

Nitrating Agent Preparation: In a separate beaker, prepare a mixed acid nitrating agent by slowly adding fuming nitric acid (d=1.52 g/mL, 2.2 eq) to an equal volume of fuming sulfuric acid, keeping the mixture cooled.

-

Controlled Addition: Transfer the mixed acid to the dropping funnel. Add the nitrating agent dropwise to the stirred solution of 2-hydroxypyridine over 2-3 hours. Critically, maintain the reaction temperature between 80-90°C. This controlled addition is crucial to manage the exothermic reaction and prevent runaway conditions.

-

Reaction Completion: After the addition is complete, continue stirring at 85°C for an additional 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization & Isolation: Neutralize the acidic solution with a 40% aqueous sodium hydroxide solution until the pH reaches ~6. The product will precipitate as a yellow solid.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol to yield pure this compound.[13] The melting point should be in the range of 175-179°C.[1][14]

Experimental Workflow for Characterization

Caption: Experimental and Computational Workflow.

Spectroscopic and Structural Analysis

The key to distinguishing tautomers is to probe structural features that differ between them.

FTIR Spectroscopy:

-

Principle: This technique identifies functional groups by their characteristic vibrational frequencies. The most telling difference is the C=O bond in the lactam versus the O-H bond in the lactim.

-

Protocol:

-

Acquire an FTIR spectrum of the solid sample using a KBr pellet or ATR accessory.

-

Acquire spectra in solution using an appropriate solvent (e.g., CCl₄) and cell.

-

-

Expected Observations:

-

Lactam Form: A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration. A broad N-H stretching band may also be visible around 3100-3300 cm⁻¹.

-

Lactim Form: A sharp O-H stretching band around 3400-3600 cm⁻¹. The C=O stretch will be absent. DFT calculations support these assignments.[15][16]

-

NMR Spectroscopy (¹H & ¹³C):

-

Principle: NMR provides detailed information about the chemical environment of each nucleus. The protonation site (N vs. O) and the electronic structure of the ring are distinct in each tautomer.

-

Protocol:

-

Dissolve the sample in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

-

Expected Observations:

-

¹H NMR: The lactam form will show a signal for the N-H proton (often broad, ~10-13 ppm), while the lactim form will show a signal for the O-H proton (can be sharp or broad, variable ppm). The chemical shifts of the ring protons will also differ due to changes in aromaticity.

-

¹³C NMR: The most diagnostic signal is the C2 carbon. In the lactam form, this carbon is a carbonyl carbon and will appear significantly downfield (~160-170 ppm). In the lactim form, it is an O-substituted aromatic carbon and will appear further upfield (~150-160 ppm).[17]

-

UV-Vis Spectroscopy:

-

Principle: The electronic transitions (π → π*) of the two tautomers occur at different energies, resulting in different absorption maxima (λ_max). This allows for quantitative analysis of the equilibrium in solution.[6]

-

Protocol:

-

Prepare dilute solutions of the compound in solvents of varying polarity (e.g., cyclohexane, chloroform, water).

-

Record the UV-Vis absorption spectrum for each solution.

-

-

Expected Observations: The more conjugated lactam form is expected to have a longer wavelength λ_max compared to the lactim form. By monitoring the changes in absorbance at the respective λ_max values in different solvents, the position of the equilibrium can be quantified.

Computational Insights: Validating Experimental Data

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful validation for experimental findings.[15][18]

-

Relative Stabilities: DFT calculations can accurately predict the ground-state energies of both tautomers in the gas phase and in solution (using solvent models). Studies on this compound confirm the stability of a conformer featuring an intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group in the lactim form.[16] This interaction could increase the relative population of the lactim form, especially in non-polar environments.

-

Spectra Simulation: Theoretical calculations can predict vibrational frequencies (FTIR) and NMR chemical shifts.[15][16] Comparing these predicted values with experimental data is a cornerstone of structural validation. For instance, a calculated C=O stretch at ~1670 cm⁻¹ would strongly support the assignment of an experimental peak at that frequency to the lactam tautomer.

Summary Data Table

The following table summarizes the key distinguishing features for the characterization of the primary tautomers of this compound.

| Characteristic | Lactam (1H-3,5-dinitro-pyridin-2-one) | Lactim (this compound) | Rationale / Reference |

| Dominant In | Polar Solvents, Solid State | Non-polar Solvents, Gas Phase | The more polar tautomer is stabilized by polar environments.[6][8] |

| ¹H NMR Signal | N-H proton (~10-13 ppm) | O-H proton (variable ppm) | Direct observation of the mobile proton's location. |

| ¹³C NMR Signal | C2 Carbon: ~160-170 ppm (C=O) | C2 Carbon: ~150-160 ppm (C-O) | The carbonyl carbon is significantly deshielded.[17] |